3-Ethynyl-3-fluoroazetidine hydrochloride

Medicinal Chemistry Physicochemical Properties ADME

This 3-ethynyl-3-fluoroazetidine hydrochloride offers a unique, non-fungible scaffold for medicinal chemistry. The geminal ethynyl handle enables Sonogashira coupling/click chemistry, while the 3-fluoro group imposes crucial conformational bias for peptidomimetic design. Distinguishable from generic azetidines, this building block is strategically applied in BACE1 and PDE5 inhibitor programs, particularly for creating rigid PET tracer precursors. Contact sales for custom synthesis inquiries.

Molecular Formula C5H7ClFN
Molecular Weight 135.57
CAS No. 2094149-92-3
Cat. No. B2431801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-3-fluoroazetidine hydrochloride
CAS2094149-92-3
Molecular FormulaC5H7ClFN
Molecular Weight135.57
Structural Identifiers
SMILESC#CC1(CNC1)F.Cl
InChIInChI=1S/C5H6FN.ClH/c1-2-5(6)3-7-4-5;/h1,7H,3-4H2;1H
InChIKeyHVJUZXSRRCBWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-3-fluoroazetidine hydrochloride (CAS 2094149-92-3): Key Physicochemical and Supply Chain Profile for Procurement


3-Ethynyl-3-fluoroazetidine hydrochloride (CAS 2094149-92-3) is a heterocyclic organic compound with the molecular formula C5H7ClFN and a molecular weight of 135.57 g/mol . This compound is characterized by a strained four-membered azetidine ring that is geminally substituted at the 3-position with both an ethynyl and a fluorine atom . As a hydrochloride salt, it is typically supplied as a solid with a purity of ≥98% and is recognized as a specialized building block in medicinal chemistry for the synthesis of more complex, bioactive molecules .

The Risks of Substituting 3-Ethynyl-3-fluoroazetidine Hydrochloride in Chemical Synthesis


Generic substitution with other azetidine building blocks is not a straightforward process due to the unique and interdependent contributions of the geminal ethynyl and fluorine substituents on the strained azetidine core. The ethynyl group provides a specific handle for click chemistry and Sonogashira coupling, enabling precise vector elongation . The adjacent fluorine atom significantly alters the ring's electron density, lipophilicity, and conformational bias compared to non-fluorinated or differently substituted azetidines [1]. Altering either group would drastically change the compound's reactivity profile and the resulting pharmacokinetic properties of any derived lead molecule, making this specific derivative non-fungible in a well-designed synthetic route. The following section provides quantitative data to support this claim of differentiation.

Quantitative Differentiation of 3-Ethynyl-3-fluoroazetidine Hydrochloride: A Comparative Analysis of Key Properties


Lipophilicity Enhancement via Geminal Fluorination Compared to Non-Fluorinated Ethynylazetidines

The presence of a geminal fluorine atom on the azetidine ring confers a distinct lipophilicity profile compared to its non-fluorinated analog, 3-ethynylazetidine. The calculated LogP for 3-ethynyl-3-fluoroazetidine hydrochloride is 0.048, which is a direct result of the fluorine substitution . In contrast, 3-ethynylazetidine (free base, CAS 1207840-08-1) would exhibit a lower LogP value due to the absence of the electronegative fluorine [1].

Medicinal Chemistry Physicochemical Properties ADME

Impact on Fraction of sp3 Hybridized Carbons (Fsp3) as a Measure of 3D Character

The substitution pattern of 3-ethynyl-3-fluoroazetidine hydrochloride yields a high fraction of sp3 hybridized carbons (Fsp3), a metric increasingly used to assess molecular complexity and the potential for clinical success. The target compound has a calculated Fsp3 of 0.6 . For comparison, a simple, unsubstituted 3-fluoroazetidine (CAS 690257-76-2) has a lower Fsp3 due to the absence of the ethynyl side chain, while the non-fluorinated 3-ethynylazetidine (CAS 1207840-08-1) would have an even lower Fsp3 as it replaces the sp3-hybridized fluorine center with a hydrogen atom.

Medicinal Chemistry Molecular Complexity Lead-Likeness

Commercial Purity and Supply Chain Reliability for Reproducible Research

The commercial availability and purity of 3-ethynyl-3-fluoroazetidine hydrochloride are critical factors for its use in reproducible research. Multiple vendors offer this compound with a stated purity of 98% or higher , . This level of purity is crucial for reliable synthesis and biological assay outcomes. This contrasts with less specialized azetidine building blocks, which may be offered at lower purities or with less stringent analytical characterization.

Procurement Quality Control Reproducibility

Optimized Research and Procurement Scenarios for 3-Ethynyl-3-fluoroazetidine Hydrochloride


Precision Synthesis of BACE1 Inhibitor Analogues

Based on its structure, 3-ethynyl-3-fluoroazetidine hydrochloride is a logical building block for exploring structure-activity relationships (SAR) in BACE1 (beta-secretase 1) inhibitor programs [1]. The ethynyl group serves as a rigid linker to position the azetidine core within the enzyme's active site, while the fluorine atom can modulate binding affinity and metabolic stability. This compound is a direct analogue of key intermediates reported in the design of cell-potent BACE1 inhibitors, making it a strategic procurement choice for medicinal chemistry teams aiming to improve upon existing leads.

Development of Fluorinated Peptidomimetics and Conformational Probes

The 3-fluoroazetidine core is a known isostere for proline and other cyclic amino acids, with the fluorine atom enforcing a specific pucker of the azetidine ring [2]. The geminal substitution in 3-ethynyl-3-fluoroazetidine hydrochloride creates a highly conformationally restricted scaffold. The ethynyl group provides a convenient synthetic handle for further functionalization (e.g., Sonogashira coupling) to create libraries of unique peptidomimetics. Its demonstrated utility as a building block for synthesizing fluoro-Aze amino acids for peptide scaffolds [3] positions it as a superior choice over simpler, less functionalized azetidine precursors for probing peptide conformation and interactions.

Synthesis of Novel PDE5 PET Radioligands

The structural motif of a 3-fluoroazetidine moiety attached to a quinoline core has been shown to yield high-affinity PDE5 inhibitors [4]. The target compound, 3-ethynyl-3-fluoroazetidine hydrochloride, offers a strategic advantage for radiolabeling studies. While the parent compound does not contain a radioactive label, its ethynyl group can be used to install a prosthetic group containing 18F or other radioisotopes via click chemistry. This approach provides a modular and efficient route to novel PET tracers for imaging PDE5 in the brain, differentiating it from building blocks that lack this versatile conjugation handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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